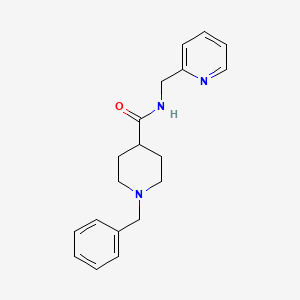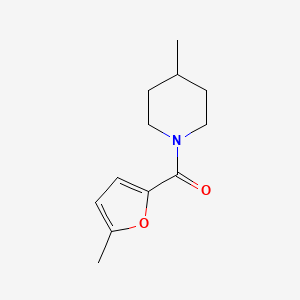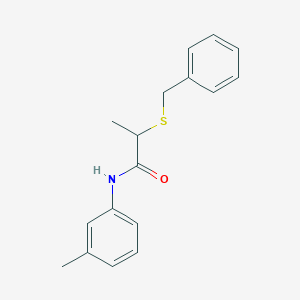![molecular formula C12H14N2O3S B5004947 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid](/img/structure/B5004947.png)
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid involves several steps. One common method includes the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a methyl group of an acetyl moiety, followed by cyclization to form the thienopyrimidine core . The reaction conditions typically involve heating under reflux in a suitable solvent such as benzene or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Medicine: Thienopyrimidine derivatives are being investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid
- 3-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
- 4-((5-(3,4-Dimethylphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl)benzoic acid
Uniqueness
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid is unique due to its specific substitution pattern on the thienopyrimidine core. This unique structure can result in different biological activities and properties compared to other similar compounds. The presence of the butanoic acid moiety can also influence its solubility, reactivity, and overall pharmacokinetic profile.
特性
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-8(12(16)17)14-5-13-10-9(11(14)15)6(2)7(3)18-10/h5,8H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXJHPFREIFFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC2=C(C1=O)C(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-{[(2-methylphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5004878.png)

![1-(4-Bromophenyl)-2-(1-methyltriazolo[4,5-c]pyridin-5-ium-5-yl)ethanone;bromide](/img/structure/B5004886.png)
![4-(dimethylsulfamoyl)-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B5004888.png)

![N-[1-(1,3-thiazol-2-yl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5004903.png)
![(2E)-1-(4-bromophenyl)-3-[(2-methylphenyl)amino]prop-2-en-1-one](/img/structure/B5004917.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5004923.png)
![N-methyl-1-(4-phenoxyphenyl)-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5004928.png)
![methyl (2-methyl-4-{2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phenoxy)acetate](/img/structure/B5004929.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B5004935.png)
![3,5-dichloro-N-[3-[(2,4-dichlorobenzoyl)amino]phenyl]-4-methoxybenzamide](/img/structure/B5004972.png)

